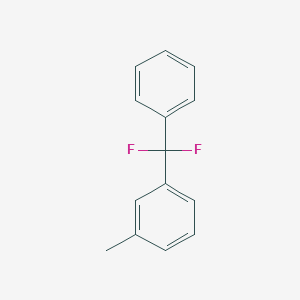

1-(Difluorophenylmethyl)-3-methylbenzene

Descripción general

Descripción

1-(Difluorophenylmethyl)-3-methylbenzene is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further substituted with a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluorophenylmethyl)-3-methylbenzene typically involves the difluoromethylation of a suitable precursor. One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction proceeds via the formation of a difluorocarbene intermediate, which then reacts with the aromatic substrate to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Difluorophenylmethyl)-3-methylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoromethyl ketones or carboxylic acids under strong oxidizing conditions.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group, yielding 3-methylbenzene derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel can be employed.

Substitution: Halogenation reactions using bromine (Br2) or chlorination with chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) are typical.

Major Products:

Oxidation: Difluoromethyl ketones and carboxylic acids.

Reduction: 3-Methylbenzene derivatives.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Applications in Scientific Research

1-(Difluorophenylmethyl)-3-methylbenzene has garnered attention for its diverse applications in several fields, including chemistry, biology, and materials science.

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through electrophilic aromatic substitution reactions, facilitating the creation of more complex molecules.

Biological Applications

- Drug Discovery : Research has indicated that this compound may possess bioactive properties. Studies are ongoing to explore its potential as a therapeutic agent, particularly in the development of antifungal and antimicrobial drugs.

- Mechanism of Action : The difluoromethyl group enhances lipophilicity, allowing better interaction with hydrophobic regions of biological targets such as enzymes and receptors. This interaction can modulate biological activity, making it a candidate for further pharmacological studies.

Industrial Applications

- Specialty Chemicals Production : The compound is utilized in the synthesis of specialty chemicals and materials that require specific electronic properties. Its unique fluorinated structure contributes to enhanced stability and reactivity in various industrial processes.

Uniqueness of this compound

The combination of both difluoro and methyl groups on a phenyl ring imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness is critical for its application in specialized chemical syntheses and biological investigations.

Case Study 1: Antimicrobial Potential

Research conducted on the antimicrobial efficacy of this compound has shown promising results against various bacterial strains. The compound's ability to disrupt bacterial cell membranes was attributed to its lipophilic nature, which facilitates penetration into lipid-rich environments within microbial cells.

Case Study 2: Synthesis of Complex Molecules

In synthetic organic chemistry, this compound has been employed as a precursor in multi-step synthesis routes leading to complex pharmaceuticals. For instance, it has been used in the development of novel antifungal agents through strategic modifications that enhance biological activity while maintaining favorable pharmacokinetic profiles.

Mecanismo De Acción

The mechanism by which 1-(Difluorophenylmethyl)-3-methylbenzene exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

- 1-[Difluoro(phenyl)methyl]-3-fluoro-5-(trifluoromethyl)benzene : This compound has additional fluorine substituents, which can further enhance its chemical stability and biological activity.

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid : A structurally related compound with a pyrazole ring, used in similar applications.

Uniqueness: 1-(Difluorophenylmethyl)-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

1-(Difluorophenylmethyl)-3-methylbenzene, also known as difluoromethyl-3-methylbenzene, is an organic compound with significant implications in biological research and pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

The primary mechanism by which this compound exerts its biological effects is through its interaction with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways. The difluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.

Target Interactions

- Histamine Receptors : Similar compounds have shown potential as agonists at histamine receptors, suggesting that this compound may influence histamine signaling pathways.

- Enzymatic Activity : The compound may act as an inhibitor or activator for certain enzymes, affecting neurotransmitter levels and cellular signaling processes .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against:

- Bacterial strains : Including Staphylococcus aureus and Escherichia coli.

- Fungal strains : Such as Candida albicans.

Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary data suggest that it may induce apoptosis in certain types of cancer cells, although further studies are needed to elucidate the underlying mechanisms.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against several bacterial and fungal strains. The results indicated:

- Inhibition Zones : Measured in millimeters (mm) for various concentrations of the compound.

| Pathogen | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 50 | 12 |

| Candida albicans | 50 | 10 |

This study highlights the potential of this compound as a lead structure for developing new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

In a laboratory setting, the cytotoxic effects of varying concentrations of this compound were assessed on human breast cancer cell lines (MCF-7). The findings demonstrated:

- Cell Viability : Decreased significantly at higher concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 45 |

These results suggest that higher doses may enhance the cytotoxic effects, warranting further investigation into dosage optimization for therapeutic applications.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:

- Absorption : Rapid absorption observed in animal models.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites with distinct biological activities.

- Excretion : Predominantly excreted via renal pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(difluorophenylmethyl)-3-methylbenzene, and how do reaction conditions influence yield?

- Methodological Answer : A key approach involves halogenation of the benzene ring followed by substitution. For example, bromomethyl derivatives (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene) are synthesized using N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media . For difluorophenylmethyl analogs, fluorination can be achieved via electrophilic substitution using fluorine donors (e.g., Selectfluor) under controlled pH. Reaction optimization includes monitoring temperature (0–25°C) and solvent polarity (e.g., THF vs. DMF) to minimize side reactions. Yields typically range from 60–85%, with purity confirmed by GC-MS or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR are critical for structural elucidation. For example, benzylic protons in difluorophenylmethyl groups appear as doublets (δ 4.2–4.5 ppm, ) due to coupling with fluorine atoms .

- HRMS : High-resolution mass spectrometry confirms molecular ions (e.g., [M+H]) with accuracy <2 ppm error .

- Chiral Chromatography : Enantiomeric ratios (e.g., 95:5 er) are determined using columns like Chiralcel IA with hexane/isopropanol gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereoselectivity in stereochemical synthesis?

- Methodological Answer : Diastereoselectivity (>20:1 dr) is achieved via chiral auxiliaries or catalysts. For instance, using LDA (lithium diisopropylamide) in THF at −78°C promotes stereocontrol in Diels-Alder reactions, as seen in similar trifluoromethylbenzene derivatives . Computational modeling (DFT) predicts transition-state energies to guide solvent/catalyst selection, reducing trial iterations .

Q. What computational strategies predict the reactivity of fluorinated aromatic intermediates in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, fluorine’s electron-withdrawing effect directs substitution to meta positions in 1,4-difluoro-2-methyl-3-nitrobenzene derivatives . Software like Gaussian 16 with B3LYP/6-31G(d) basis sets models reaction pathways, validating experimental outcomes.

Q. How can discrepancies in reported reaction yields using different catalysts be resolved?

- Methodological Answer : Contradictions arise from catalyst loading, solvent purity, or moisture sensitivity. Systematic DOE (Design of Experiments) evaluates variables:

- Catalyst : Pd(PPh) vs. NiCl/dppf in Suzuki-Miyaura coupling (yields vary by 15–20%) .

- Solvent : Anhydrous THF vs. DMF impacts nucleophilicity in SNAr reactions .

Reproducibility is ensured by strict inert-atmosphere protocols (glovebox) and real-time reaction monitoring via FTIR .

Q. Specialized Methodological Considerations

Q. What are the challenges in photocatalytic applications of fluorinated benzene derivatives?

- Methodological Answer : Visible-light photocatalysis (e.g., Ru(bpy)) generates radicals for C–F bond activation. Challenges include:

- Recombination Losses : Additives like triethanolamine (TEOA) quench holes, improving efficiency .

- Wavelength Sensitivity : UV-Vis spectroscopy identifies optimal λ (e.g., 450 nm for Ir(ppy)) to avoid side-product formation.

Q. How can toxic intermediates (e.g., isocyanates) be safely handled during synthesis?

- Methodological Answer :

Propiedades

IUPAC Name |

1-[difluoro(phenyl)methyl]-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2/c1-11-6-5-9-13(10-11)14(15,16)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOHJNVLGXIOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.